molecular formula C19H27N5O5S B12484629 N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol

Cat. No.: B12484629
M. Wt: 437.5 g/mol
InChI Key: DPVKASGLPNZPRT-UHFFFAOYSA-N
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Description

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonylbenzamide moiety with a hydroxyethylamino group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol typically involves multiple steps, starting with the preparation of the sulfonylbenzamide core. This can be achieved through the reaction of 4-(dimethylaminodiazenyl)aniline with sulfonyl chloride under basic conditions. The resulting intermediate is then coupled with 2-(2-hydroxyethylamino)ethanol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azo group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide
  • 2-(2-hydroxyethylamino)ethanol
  • Sulfonylbenzamides with different substituents

Uniqueness

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H27N5O5S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C15H16N4O3S.C4H11NO2/c1-19(2)18-16-13-8-10-14(11-9-13)23(21,22)17-15(20)12-6-4-3-5-7-12;6-3-1-5-2-4-7/h3-11H,1-2H3,(H,17,20);5-7H,1-4H2

InChI Key

DPVKASGLPNZPRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2.C(CO)NCCO

Origin of Product

United States

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